molecular formula C21H31NO3 B12532645 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione CAS No. 869093-92-5

2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione

Katalognummer: B12532645
CAS-Nummer: 869093-92-5
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: NYSBGWRGOFFZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a long hydrocarbon chain and an isoindole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of isoindole derivatives with 11-hydroxy-11-methyldodecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The isoindole core can be reduced to form different hydrogenated derivatives.

    Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the isoindole core can produce various hydrogenated isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the isoindole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    11-Hydroxy-11-methyldodecyl benzoate: Similar in structure but with a benzoate group instead of an isoindole core.

    11-Hydroxy-11-methyldodecyl acetate: Another similar compound with an acetate group.

Uniqueness

2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

869093-92-5

Molekularformel

C21H31NO3

Molekulargewicht

345.5 g/mol

IUPAC-Name

2-(11-hydroxy-11-methyldodecyl)isoindole-1,3-dione

InChI

InChI=1S/C21H31NO3/c1-21(2,25)15-11-7-5-3-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14,25H,3-8,11-12,15-16H2,1-2H3

InChI-Schlüssel

NYSBGWRGOFFZNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.